3-(4-Morpholinophenyl)-3-oxopropanenitrile
Overview
Description
3-(4-Morpholinophenyl)-3-oxopropanenitrile, also known as MOPN, is a chemical compound with a wide range of applications in scientific research. Its unique properties make it an ideal choice for a variety of experiments, from biochemical and physiological studies to drug development and testing. In
Scientific Research Applications
Crystal Structure and Conformational Studies
- The compound 3-(4-Morpholinophenyl)-3-oxopropanenitrile and its derivatives have been studied for their crystal and molecular structure. For example, the X-ray crystal structure of a related compound revealed insights into conformational preferences due to factors like intermolecular hydrogen bonding and steric hindrance among substituents (Abdel-Aziz et al., 2016).
Organic Synthesis and Chemical Reactions
- This compound is involved in various organic synthesis processes. For instance, it is used in oxidative cyclizations with conjugated alkenes to synthesize derivatives like 4,5-Dihydrofuran-3-carbonitriles (Yılmaz et al., 2005). Another study involved the synthesis of novel polysubstituted thiopene and 1,3,4-thiadiazole derivatives using a similar compound (Farag et al., 1997).
Synthesis of Pyrimidine Derivatives
- Research has also been conducted on the synthesis of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines from related compounds, highlighting the compound's role in creating biologically active molecules (Thanusu et al., 2010).
Coordination Chemistry
- Studies have explored the synthesis and characterization of complexes with morpholine and related compounds. For example, research on Co(III) complexes offers insights into the structural and spectroscopic properties of these compounds (Amirnasr et al., 2001).
Interaction with DNA
- The compound's derivatives have been investigated for their DNA interaction properties. This includes studies on novel compounds and their potential as anticancer drugs for photodynamic therapy (Demirbaş et al., 2019).
Antimicrobial Properties
- The compound and its derivatives have been synthesized and evaluated for antimicrobial activities, highlighting its potential in medical applications (Balaji et al., 2017).
Inflammatory Activity Studies
- Some studies focus on the anti-inflammatory activity of derivatives containing the 4-morpholinophenyl moiety, comparing their efficacy with standard drugs (Helal et al., 2015).
properties
IUPAC Name |
3-(4-morpholin-4-ylphenyl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-6-5-13(16)11-1-3-12(4-2-11)15-7-9-17-10-8-15/h1-4H,5,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYOOGLCCLWWSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653897 | |
Record name | 3-[4-(Morpholin-4-yl)phenyl]-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Morpholinophenyl)-3-oxopropanenitrile | |
CAS RN |
887591-40-4 | |
Record name | 3-[4-(Morpholin-4-yl)phenyl]-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.